molecular formula C₄₆H₅₃D₆NO₁₄ B1153865 4-Deacetyl-4-propionyl Cabazitaxel-D6

4-Deacetyl-4-propionyl Cabazitaxel-D6

Cat. No.: B1153865
M. Wt: 856
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Deacetyl-4-propionyl Cabazitaxel-D6 is a deuterium-labelled analogue of a key Cabazitaxel intermediate, provided as a high-purity, stable isotope for research applications. With a molecular formula of C46H53D6NO14 and a molecular weight of 856.00 g/mol, this compound is designed for use as an internal standard in quantitative mass spectrometry, particularly in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods. Its primary research value lies in enabling precise and accurate quantification of Cabazitaxel and its metabolites in complex biological matrices, facilitating advanced pharmacokinetic, metabolism, and bioanalytical studies. The parent compound, Cabazitaxel, is a second-generation microtubule inhibitor. Its mechanism of action involves binding to the β-tubulin subunit on microtubules, promoting their assembly and stabilizing them against disassembly. This action disrupts the dynamic equilibrium of the microtubule network, effectively arresting the cell cycle during mitosis and leading to inhibition of cellular proliferation and induction of apoptosis in tumor cells. A key research feature of Cabazitaxel is its low affinity for the P-glycoprotein (P-gp) efflux pump, which allows it to remain effective in drug-resistant cell lines and potentially penetrate challenging physiological barriers. This product is intended for research use only (RUO) by qualified laboratory professionals. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper storage conditions of 2-8°C in a refrigerator are required to ensure long-term stability.

Properties

Molecular Formula

C₄₆H₅₃D₆NO₁₄

Molecular Weight

856

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₄₆H₅₉NO₁₄ (non-deuterated form; deuterated positions unspecified in evidence)
  • Molecular Weight: 850 g/mol (non-deuterated form)
  • Role : Primarily used as a reference standard or process-related impurity in pharmaceutical research, particularly in Cabazitaxel synthesis and quality control .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights structural and functional distinctions between 4-Deacetyl-4-propionyl Cabazitaxel-D6 and related taxanes:

Compound Molecular Formula Molecular Weight (g/mol) Key Modifications Primary Application
Cabazitaxel C₄₆H₅₇NO₁₄ 835.93 4-Acetyl group Chemotherapy for prostate cancer
4-Deacetyl-4-propionyl Cabazitaxel C₄₆H₅₉NO₁₄ 850 4-Deacetylated, 4-propionyl group Synthetic impurity; research standard
This compound C₄₆H₅₉⁻ᵈ₆NO₁₄ 856 (estimated) Deuterated propionyl group Isotopic internal standard
Docetaxel C₄₃H₅₃NO₁₄ 807.88 10-Deacetylbaccatin III backbone Breast, lung cancer therapy
Paclitaxel C₄₇H₅₁NO₁₄ 853.91 Natural taxane from yew trees Ovarian, breast cancer therapy

Key Observations :

  • Cabazitaxel vs. 4-Deacetyl-4-propionyl Cabazitaxel : The latter replaces the 4-acetyl group with a propionyl group, increasing molecular weight by ~14 g/mol. This modification may alter solubility and metabolic pathways, though pharmacological activity is likely reduced due to structural deviation from the parent drug .
  • Deuterated Form (D6) : The addition of deuterium enhances stability against enzymatic degradation (kinetic isotope effect), making it valuable for pharmacokinetic studies and mass spectrometry quantification .

Pharmacokinetic and Analytical Comparisons

  • Metabolic Stability: Deuterated compounds like this compound exhibit slower hepatic metabolism compared to non-deuterated analogs, reducing clearance rates in preclinical models.
  • Analytical Utility: The D6 variant is used as an internal standard in LC-MS/MS assays to quantify Cabazitaxel levels in biological matrices, minimizing interference from endogenous compounds .

Preparation Methods

Deuterium Incorporation Strategies

Deuteration of cabazitaxel derivatives typically occurs at specific hydrogen positions to maintain structural integrity while enabling isotopic tracing. For 4-Deacetyl-4-propionyl Cabazitaxel-D6, six deuterium atoms are introduced into the propionyl and methoxy groups. The process involves:

  • Selective Propionylation : Reacting 4-deacetylcabazitaxel with deuterated propionyl chloride (C3D6ClO) under anhydrous conditions.

  • Methoxy Group Deuteration : Exchanging hydrogen atoms in methoxy (-OCH3) groups with deuterium using deuterated methanol (CD3OD) in the presence of a base catalyst.

Key parameters include reaction temperature (20–25°C), stoichiometric ratios (1:1.2 for propionyl chloride), and reaction time (48–72 hours). The deuterated product is isolated via column chromatography using silica gel and a hexane/ethyl acetate gradient (7:3 v/v).

Intermediate Purification

Post-synthesis impurities, such as non-deuterated residues and byproducts, are removed through:

  • High-Performance Liquid Chromatography (HPLC) : A C18 column with a mobile phase of acetonitrile/water (65:35) at 1.5 mL/min.

  • Crystallization : Recrystallization from a deuterated ethanol/water mixture (9:1) yields >98% purity.

Analytical Validation

Structural Characterization

Mass Spectrometry :

  • Molecular Weight : 855.996 Da (observed vs. theoretical 855.431 Da).

  • Fragmentation Pattern : Major ions at m/z 836.7 → 555.5 (cabazitaxel) and 842.5 → 561.4 (deuterated analog).

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Absence of protons at δ 1.2–1.4 ppm (propionyl CH2) confirms deuteration.

  • ¹³C NMR : Peaks at δ 172.3 ppm (C=O) and δ 25.1 ppm (CD3) validate structural integrity.

Purity Assessment

  • HPLC-UV : Retention time of 12.7 ± 0.2 min (λ = 230 nm).

  • Water Content : ≤0.5% by Karl Fischer titration.

Formulation and Stability

Surfactant-Stripped Micelle Preparation

To enhance solubility for in vivo studies, this compound is formulated into micelles using Pluronic F127:

  • Micelle Formation : Dissolve 4 mg of deuterated cabazitaxel and 2.4 mg clotrimazole in methylene chloride.

  • Surfactant Stripping : Dilute with cold PBS and centrifuge (3,000 g, 30 min) to remove excess F127.

Stability Parameters :

ConditionStability Duration
25°C (ambient)8 hours
4°C (refrigerated)24 hours
-20°C (lyophilized)6 months

Applications in Research

Pharmacokinetic Studies

As an internal standard, the deuterated compound enables precise quantification of cabazitaxel in biological matrices:

  • LC-MS/MS Sensitivity : Linear range of 0.1–500 ng/mL (R² > 0.99).

  • Matrix Effect : <15% in human plasma, ensuring accurate recovery rates.

Impurity Profiling

Regulatory guidelines (ICH Q3A) mandate impurity levels <0.15% in APIs. This compound aids in:

  • Relative Response Factor (RRF) : 1.02 ± 0.03 vs. cabazitaxel.

  • Degradation Studies : Identifies oxidation products under accelerated conditions (40°C/75% RH).

Industrial-Scale Manufacturing Challenges

Cost of Deuteration Reagents

Deuterated propionyl chloride costs approximately $2,500/g, contributing to 60–70% of total synthesis expenses. Strategies to mitigate costs include:

  • Catalytic Deuteration : Using palladium-on-carbon (Pd/C) with D2 gas to reduce reagent use.

  • Solvent Recycling : Recovering CD3OD via distillation (≥90% efficiency).

Regulatory Compliance

  • USP <621> : Specifications for column efficiency (N ≥ 2,000) and tailing factor (T ≤ 2.0).

  • EMA Guidelines : Residual solvent limits (e.g., methylene chloride < 600 ppm) .

Q & A

Q. What statistical frameworks are recommended for dose-response studies involving deuterated compounds?

  • Methodological Answer : Use mixed-effects models to account for inter-subject variability in pharmacokinetic/pharmacodynamic (PK/PD) studies. Bayesian hierarchical models are ideal for small sample sizes, allowing probabilistic inference on toxicity thresholds and efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.